2-(2,4,5-Trimethoxy-benzyl)-2h-pyrazol-3-ylamine
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Overview
Description
2-(2,4,5-Trimethoxy-benzyl)-2h-pyrazol-3-ylamine is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,4,5-trimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trimethoxy-benzyl)-2h-pyrazol-3-ylamine typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with a suitable pyrazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trimethoxy-benzyl)-2h-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Formation of 2,4,5-trimethoxybenzoic acid.
Reduction: Formation of 2,4,5-trimethoxybenzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
2-(2,4,5-Trimethoxy-benzyl)-2h-pyrazol-3-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trimethoxy-benzyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trimethoxybenzyl alcohol
- 2,4,5-Trimethoxybenzoic acid
- 3,4,5-Trimethoxybenzyl chloride
Uniqueness
2-(2,4,5-Trimethoxy-benzyl)-2h-pyrazol-3-ylamine is unique due to the presence of both the pyrazole ring and the 2,4,5-trimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-[(2,4,5-trimethoxyphenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H17N3O3/c1-17-10-7-12(19-3)11(18-2)6-9(10)8-16-13(14)4-5-15-16/h4-7H,8,14H2,1-3H3 |
InChI Key |
WNBWJXBJCUVINK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CN2C(=CC=N2)N)OC)OC |
Origin of Product |
United States |
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